Product packaging for Dimethyl 5-isothiocyanatoisophthalate(Cat. No.:CAS No. 72076-50-7)

Dimethyl 5-isothiocyanatoisophthalate

Cat. No.: B1348207
CAS No.: 72076-50-7
M. Wt: 251.26 g/mol
InChI Key: SEFVBTNZOHDLLS-UHFFFAOYSA-N
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Description

Overview of Isothiocyanate Chemistry in Organic Synthesis and Functional Materials Research

The isothiocyanate group (–N=C=S) is a highly versatile functional group in organic synthesis, known for its electrophilic carbon atom that readily reacts with nucleophiles. rsc.org This reactivity makes isothiocyanates valuable intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. rsc.org Synthetic methods for preparing isothiocyanates are diverse and have seen significant advancements, moving from traditional methods involving toxic reagents like thiophosgene (B130339) to more modern approaches using elemental sulfur. rsc.orgmdpi.comnih.gov

Isothiocyanates are not only synthetic intermediates but are also found in nature, often derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables. wikipedia.orgwikipedia.org In the realm of functional materials, the reactivity of the isothiocyanate group has been harnessed for various applications, including in bioconjugate chemistry and polymer science. mdpi.com Their ability to participate in cycloaddition reactions further expands their utility in constructing complex molecular architectures. mdpi.com

Significance of Isophthalate (B1238265) Derivatives in Chemical Biology and Materials Science

Isophthalate derivatives, characterized by a benzene (B151609) ring with two carboxylic acid or ester groups at the 1 and 3 positions, are fundamental building blocks in coordination chemistry and materials science. chemicalbook.com Their rigid structure and the divergent orientation of the carboxylate groups make them excellent linkers for the construction of metal-organic frameworks (MOFs). acs.orgrsc.org These MOFs can exhibit properties tailored for applications such as selective gas adsorption and catalysis. acs.org

In chemical biology, isophthalate derivatives can serve as scaffolds for the design of molecules with specific biological activities. Furthermore, the functionalization of the 5-position of the isophthalate ring has been shown to significantly influence the properties of the resulting materials. researchgate.netnih.gov For example, the introduction of different substituent groups can alter the electrochromic properties of isophthalate-based materials. researchgate.net

Historical Context and Evolution of Research on Related Compounds

Research into isothiocyanates has a long history, with early synthetic methods dating back nearly a century. nih.gov A significant body of early research focused on the synthesis of isothiocyanates from amines, a topic that was explored in the mid-20th century. acs.org The discovery of naturally occurring isothiocyanates and their biological activities spurred further interest in this class of compounds. cbijournal.com

The development of isophthalate-based materials, particularly MOFs, is a more recent but rapidly growing field of research. The ability to systematically modify the isophthalate linker and observe the resulting changes in the properties of the material has been a key driver of innovation in this area. acs.orgrsc.org Research on substituted isophthalates has demonstrated that even subtle changes to the molecular structure can lead to significant differences in the final properties of the assembled frameworks. nih.gov

Defining the Academic Research Landscape for Dimethyl 5-isothiocyanatoisophthalate

The academic research landscape for this compound itself is not extensively documented in publicly available literature. However, based on the well-established chemistry of its constituent functional groups, a number of potential research avenues can be defined.

The presence of the reactive isothiocyanate group suggests its utility as a building block in organic synthesis. It could be employed in the construction of novel heterocyclic systems or for the functionalization of polymers and surfaces. The isophthalate backbone provides a rigid scaffold that can be incorporated into larger, well-defined molecular architectures.

In materials science, this compound could serve as a unique linker for the synthesis of functional MOFs. The isothiocyanate group could be utilized for post-synthetic modification of the framework, allowing for the introduction of other functional moieties. This could lead to materials with tailored properties for applications in sensing, catalysis, or separations. The study of its coordination polymers could reveal interesting structural motifs and properties. nih.gov

The synthesis of this compound would likely start from Dimethyl 5-aminoisophthalate, which is a commercially available compound. chemicalbook.com The conversion of the amino group to an isothiocyanate is a standard transformation in organic chemistry. rsc.orgnih.gov The precursor, Dimethyl 5-aminoisophthalate, is typically synthesized by the reduction of Dimethyl 5-nitroisophthalate. chemicalbook.com The nitro derivative, in turn, can be prepared by the nitration of dimethyl isophthalate or by the esterification of 5-nitroisophthalic acid. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4S B1348207 Dimethyl 5-isothiocyanatoisophthalate CAS No. 72076-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVBTNZOHDLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072483
Record name Dimethyl 5-isothiocyanatoisophthalate
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Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72076-50-7
Record name 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72076-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-isothiocyanatoisophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Dimethyl 5 Isothiocyanatoisophthalate

Synthetic Routes to Dimethyl 5-isothiocyanatoisophthalate

The primary and most logical synthetic route to this compound commences with the readily available 5-nitroisophthalic acid. This route can be broadly divided into three main stages:

Esterification: The dicarboxylic acid is first converted to its corresponding dimethyl ester, Dimethyl 5-nitroisophthalate.

Reduction: The nitro group on the aromatic ring is then reduced to an amine, yielding Dimethyl 5-aminoisophthalate.

Isothiocyanation: Finally, the amino group is converted to the isothiocyanate functionality to produce this compound.

This strategic sequence ensures that the sensitive isothiocyanate group is introduced in the final step, avoiding potential side reactions that could occur if it were present during the esterification or reduction steps.

The synthesis of the key precursor, Dimethyl 5-aminoisophthalate, begins with the functionalization of the isophthalic acid backbone. The process involves nitration followed by esterification and subsequent reduction of the nitro group.

The starting material, 5-nitroisophthalic acid, serves as a suitable substrate with the nitro group directing the subsequent functionalization. The synthesis of Dimethyl 5-nitroisophthalate, an important intermediate, is achieved through the esterification of 5-nitroisophthalic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemicalbook.comnih.gov The reaction is typically carried out under reflux conditions, and the product can be isolated by precipitation upon cooling and filtration. chemicalbook.com

A typical laboratory-scale synthesis of Dimethyl 5-nitroisophthalate is summarized in the table below:

ReactantsReagents/SolventsReaction ConditionsYield
5-nitroisophthalic acid, MethanolConcentrated sulfuric acidReflux, ~3 hours98%

Table 1: Synthesis of Dimethyl 5-nitroisophthalate.

The subsequent and critical step is the reduction of the nitro group of Dimethyl 5-nitroisophthalate to form Dimethyl 5-aminoisophthalate. nih.gov Catalytic hydrogenation is a common and efficient method for this transformation. chemicalbook.com This process is typically carried out in a stainless steel autoclave under hydrogen pressure, utilizing a catalyst such as cobalt on a carbon-based support (Co/C-N-X). chemicalbook.com

The general procedure for the hydrogenation is detailed in the following table:

SubstrateCatalystSolventReaction Conditions
Dimethyl 5-nitroisophthalateCo/C-N-X (15 mol%)Not specifiedHydrogen pressure (1 MPa), 600 r/min stirring

Table 2: Synthesis of Dimethyl 5-aminoisophthalate via Catalytic Hydrogenation. chemicalbook.com

The conversion of the primary amino group of Dimethyl 5-aminoisophthalate into the isothiocyanate functionality is the final and defining step in the synthesis of this compound. Several reagents and methodologies can be employed for this transformation, with thiophosgene (B130339) and carbon disulfide-based methods being the most prominent.

Thiophosgene (CSCl₂) is a highly reactive and effective reagent for the synthesis of isothiocyanates from primary amines. rsc.orgresearchgate.net The reaction proceeds readily, often under mild conditions. researchgate.net The mechanism involves the initial nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.

The reaction is typically carried out in a two-phase system (e.g., chloroform (B151607) and a saturated aqueous solution of sodium bicarbonate) at low temperatures to control the reactivity of thiophosgene. The base in the aqueous phase serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

A general representation of the reaction is as follows:

R-NH₂ + CSCl₂ → R-N=C=S + 2HCl

Optimization of this reaction for the synthesis of this compound would involve careful control of stoichiometry, temperature, and reaction time to maximize yield and minimize the formation of by-products such as thioureas.

An alternative and often preferred method due to the high toxicity of thiophosgene involves the use of carbon disulfide (CS₂) in the presence of a base and a coupling or desulfurization agent. This method proceeds via the in-situ formation of a dithiocarbamate (B8719985) salt.

The mechanism involves the nucleophilic addition of the primary amine to carbon disulfide in the presence of a base (e.g., triethylamine, DBU) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to facilitate the elimination of a sulfur atom and formation of the isothiocyanate. google.com

The choice of the desulfurizing agent can significantly impact the reaction efficiency and substrate scope. Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times. google.com

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of isothiocyanates. These "green" approaches aim to replace toxic reagents and harsh reaction conditions with more sustainable alternatives.

One such approach involves the use of elemental sulfur as the sulfur source. For instance, isocyanides can be converted to isothiocyanates using elemental sulfur and catalytic amounts of an amine base like DBU in greener solvents such as Cyrene™ or γ-butyrolactone (GBL). biosynth.comchemicalbook.com Another green method utilizes sodium persulfate (Na₂S₂O₈) to mediate the synthesis of isothiocyanates from primary amines and carbon disulfide in water, avoiding the use of volatile organic solvents. chemicalbook.com Visible-light photocatalysis has also emerged as a mild and efficient method for this transformation, using a photocatalyst like Rose Bengal. chemicalbook.com

Stereochemical Considerations in Synthesis, if Applicable

Due to the achiral nature of this compound and its synthetic precursors, stereochemical considerations are not applicable in its synthesis. The molecule does not possess any chiral centers, and the synthetic pathway does not involve any steps that would induce chirality.

Novel Synthetic Pathway Development and Exploration

Concerns over the high toxicity and hazardous nature of thiophosgene have driven the development of safer and more environmentally benign methods for the synthesis of isothiocyanates. These novel pathways often involve the in-situ generation of a thiocarbonyl transfer reagent or utilize alternative reagents altogether.

One promising approach involves the use of carbon disulfide (CS₂) in combination with a desulfurizing agent. For instance, primary amines can react with carbon disulfide to form a dithiocarbamate salt, which can then be treated with reagents like tosyl chloride to facilitate the elimination of sulfur and formation of the isothiocyanate. nih.gov Other desulfurizing agents that have been explored include hydrogen peroxide and sodium persulfate, offering greener alternatives to heavy metal-based reagents. nih.gov

Another innovative method utilizes phenyl chlorothionoformate as a thiocarbonylating agent. This reagent can react with primary amines in a one-pot or two-step process to yield isothiocyanates, avoiding the use of thiophosgene. organic-chemistry.org The two-step approach, in particular, has shown versatility for a broad range of amines. organic-chemistry.org Furthermore, the use of Lawesson's reagent under microwave irradiation has been reported as a novel method for the thionation of isocyanides, which can be precursors to isothiocyanates, offering a rapid and efficient synthetic route. tandfonline.com

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S). This functional group readily undergoes a variety of transformations, making the parent molecule a valuable building block in the synthesis of more complex heterocyclic compounds.

Reactions of the Isothiocyanate Group

The isothiocyanate moiety is a versatile functional group that participates in a range of chemical reactions, primarily involving nucleophilic additions to the central carbon atom.

The electrophilic carbon of the isothiocyanate group is susceptible to attack by a wide array of nucleophiles.

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate group to form substituted thioureas. This reaction is typically fast and proceeds under mild conditions. The reaction of an isothiocyanate with a primary amine is a fundamental step in the Edman degradation, a method for sequencing amino acids in peptides. chemrxiv.org

Reaction with Alcohols: Alcohols can add to isothiocyanates to form O-alkyl thiocarbamates. The reactivity of alcohols in this reaction can be influenced by the chain length of the alcohol. nih.gov Studies have shown that allyl isothiocyanate reacts with alcohols to form O-alkyl allylthiocarbamates. semanticscholar.orgresearchgate.net

Reaction with Thiols: Thiols react with isothiocyanates to yield dithiocarbamates. This reaction is often pH-dependent, with the formation of dithiocarbamates being favored under slightly acidic to neutral conditions (pH 6-8). researchgate.net

NucleophileProduct
Primary/Secondary AmineSubstituted Thiourea (B124793)
AlcoholO-Alkyl Thiocarbamate
ThiolDithiocarbamate

The C=S double bond of the isothiocyanate group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. For instance, aryl isothiocyanates can undergo [2+4] cycloaddition with digallanes bearing α-diimine ligands. nih.gov Additionally, 1,3-dipolar cycloaddition reactions between nitrile oxides and the C=S bond of isothiocyanates have been reported. chemrxiv.org

Isothiocyanates can undergo rearrangement reactions under certain conditions. One of the notable rearrangements is the acs.orgacs.org-sigmatropic shift of propargyl thiocyanates to form isothiocyanate-substituted allenes. researchgate.net While direct rearrangement of the isothiocyanate group in this compound itself is not widely reported, the potential for such transformations exists, particularly in the presence of suitable catalysts or upon thermal or photochemical activation. Theoretical studies have explored retro-ene and acs.orgacs.org-sigmatropic shift reactions in various isothiocyanates. acs.org

Reactions Involving the Ester Functionalities

The two methyl ester groups of this compound are key sites for molecular modification, allowing for the introduction of a wide array of functionalities through various chemical transformations.

Transesterification Reactions

Transesterification is a fundamental process for altering the ester groups of this compound, enabling the synthesis of a diverse range of diesters. This reaction typically involves the treatment of the dimethyl ester with an excess of a different alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity of the desired product.

Commonly employed catalysts for the transesterification of dimethyl isophthalate (B1238265) derivatives include metal acetates, such as zinc acetate (B1210297) and manganese acetate, as well as organotin compounds. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the new ester by removing the methanol byproduct.

Table 1: Examples of Transesterification Reactions on Dimethyl Isophthalate Analogs

Starting Material Reagent Catalyst Product Yield (%)
Dimethyl isophthalate Ethylene glycol Zinc acetate Bis(2-hydroxyethyl) isophthalate >95
Dimethyl isophthalate 1-Butanol Titanium(IV) butoxide Dibutyl isophthalate High
Selective Hydrolysis and Amidation

The ester groups of this compound can be selectively hydrolyzed to the corresponding carboxylic acids or converted to amides, providing pathways to further functionalization.

Selective Hydrolysis: The selective mono-hydrolysis of a symmetric diester like this compound to its corresponding monomethyl ester mono-carboxylic acid presents a synthetic challenge due to the similar reactivity of the two ester groups. However, by carefully controlling the reaction conditions, such as using a stoichiometric amount of base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a mixed solvent system at low temperatures, it is possible to achieve a degree of selectivity.

Amidation: The direct conversion of the ester groups to amides can be achieved by heating this compound with a primary or secondary amine. This reaction is often carried out at elevated temperatures and may be catalyzed by Lewis acids or other activating agents. The reactivity of the amine and the steric hindrance around the ester groups will influence the reaction rate and yield. Given the high reactivity of the isothiocyanate group towards amines, this transformation would likely result in the simultaneous formation of a thiourea linkage.

Electrophilic Aromatic Substitution on the Isophthalate Core

The isophthalate core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the benzene (B151609) ring. The regioselectivity of these reactions is governed by the directing effects of the existing ester and isothiocyanate groups. Both the methoxycarbonyl (-COOCH₃) and the isothiocyanato (-NCS) groups are deactivating and meta-directing. Therefore, electrophilic substitution is expected to occur at the positions meta to both of these groups, which are the C4 and C6 positions of the isophthalate ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid.

The strong deactivating nature of the existing substituents makes these reactions challenging, often requiring harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the this compound scaffold, a leaving group, typically a halide, must first be introduced onto the aromatic ring via electrophilic aromatic substitution. For instance, bromination at the 4- or 6-position would yield a substrate suitable for a variety of cross-coupling reactions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative

Reaction Name Coupling Partner Catalyst System Expected Product
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base Aryl-substituted isophthalate
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, base Alkynyl-substituted isophthalate

These reactions would allow for the introduction of a wide range of aryl, alkynyl, and alkenyl groups, significantly expanding the molecular diversity accessible from this core structure.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is an area of potential research interest, with the aromatic isothiocyanate and ester functionalities offering avenues for unique reactivity.

Photochemical Reactivity: Aromatic isothiocyanates are known to undergo a variety of photochemical reactions, including cycloadditions and rearrangements. Upon irradiation, the isothiocyanate group can be excited to a reactive state, which can then participate in intermolecular or intramolecular reactions. For instance, [2+2] photocycloaddition reactions with alkenes could potentially lead to the formation of four-membered heterocyclic rings. The dimethyl isophthalate core itself can also participate in photochemical reactions, such as photocycloadditions with alkenes or dienes.

Electrochemical Reactivity: The electrochemical properties of this compound would be influenced by the reducible ester and isothiocyanate groups, as well as the aromatic ring. Cyclic voltammetry studies could reveal the reduction and oxidation potentials of the molecule. The electrochemical reduction of the isothiocyanate group could potentially lead to the formation of a thioformamide (B92385) anion radical, which could undergo further reactions. Similarly, the ester groups can be electrochemically reduced, although this typically requires very negative potentials. The electrochemical behavior of substituted dimethyl isophthalates has been investigated, with studies on dimethyl 5-nitroisophthalate showing that the nitro group is readily reduced. perlego.com This suggests that the isothiocyanate group in the target molecule would also be a primary site for electrochemical reduction.

Derivatization Strategies and Analogue Synthesis

Design Principles for Novel Dimethyl 5-isothiocyanatoisophthalate Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry and chemical biology. These strategies aim to modulate the compound's properties in a controlled manner to probe biological systems or to enhance specific activities.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological or biochemical effects. For isothiocyanates, SAR studies have provided valuable insights into the features that govern their activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related aromatic isothiocyanates can be applied.

Key structural modifications in SAR studies of aromatic isothiocyanates often involve altering the electronic properties and steric bulk of the substituents on the aromatic ring. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electrophilicity of the isothiocyanate carbon, potentially affecting its reactivity with biological nucleophiles. cohlife.org Studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain separating the aromatic ring from the isothiocyanate group can significantly impact inhibitory potency against certain enzymes. nih.gov

In the context of this compound, SAR-driven design would involve the synthesis of a library of analogues with systematic variations. This could include:

Modification of the ester groups: Converting the methyl esters to other alkyl esters, amides, or carboxylic acids to alter polarity and hydrogen bonding capacity.

Substitution on the aromatic ring: Introducing various substituents at the available positions on the benzene (B151609) ring to probe electronic and steric effects.

The biological evaluation of these analogues in non-clinical mechanistic studies would then help to elucidate the key structural features required for a particular activity. For example, in studies of isothiocyanates as H₂S donors, aromatic derivatives with electron-withdrawing groups have been shown to enhance the release of H₂S in the presence of L-cysteine. cohlife.org

Structural Modification Rationale for SAR Studies Potential Impact
Varying ester alkyl chain lengthModulate lipophilicity and steric hindranceInfluence cell permeability and target binding
Conversion of esters to amidesIntroduce hydrogen bond donors/acceptorsAlter solubility and target interactions
Introduction of EWG/EDG on the ringModify the electronic character of the moleculeAffect the reactivity of the isothiocyanate group

This table is generated based on general principles of medicinal chemistry and SAR studies of related compounds.

Computational methods are increasingly used to guide the design of novel bioactive molecules. Molecular docking, for example, can predict the binding orientation and affinity of a ligand to a biological target. This information can be used to design derivatives with improved interactions. nih.govnih.gov

For this compound, a rational design approach would begin with identifying a putative biological target. Computational docking studies could then be performed to predict how the parent molecule binds to the active site of this target. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds formed by the reactive isothiocyanate group. nih.govnih.gov

Based on these computational models, new derivatives can be designed to optimize these interactions. For instance, if the model suggests a nearby pocket that is not occupied by the parent molecule, a derivative with a substituent that can extend into this pocket could be designed to increase binding affinity. Similarly, if a hydrogen bond is predicted to be important, a derivative with a functional group that can form a stronger hydrogen bond could be synthesized.

Computational studies have been successfully applied to understand the interaction of isothiocyanates like sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate with their biological targets, such as proteasomal cysteine deubiquitinases. nih.govnih.gov These studies have shown that the isothiocyanate group can interact with key amino acid residues in the active site. nih.govnih.gov Similar approaches could be used to design novel this compound derivatives as specific enzyme inhibitors or probes.

Computational Technique Application in Derivative Design Predicted Outcome
Molecular DockingPredict binding mode and affinityIdentify key interactions for optimization
Molecular Dynamics SimulationAssess the stability of the ligand-target complexUnderstand the dynamic behavior of the molecule in the active site
Quantum Mechanics CalculationsDetermine electronic properties and reactivityPredict the reactivity of the isothiocyanate group

This table outlines the application of common computational methods in rational drug design.

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound can be achieved through a variety of established organic reactions targeting its key functional groups.

The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity can be exploited to generate a diverse range of derivatives.

Thioureas: The reaction of isothiocyanates with primary or secondary amines is a straightforward and high-yielding method for the synthesis of thioureas. The reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent. By varying the amine reactant, a wide array of N-substituted thiourea (B124793) derivatives of this compound can be prepared. These derivatives have been explored for various biological activities in other molecular contexts.

Thiocarbamates: The reaction of isothiocyanates with alcohols or thiols in the presence of a base leads to the formation of thiocarbamates and dithiocarbamates, respectively. This provides another avenue for introducing structural diversity at this position.

Reactant Product General Reaction Conditions
Primary/Secondary AmineThioureaRoom temperature, organic solvent
Alcohol/ThiolThiocarbamate/Dithiocarbamate (B8719985)Basic conditions, organic solvent

This table summarizes common reactions of the isothiocyanate group.

The two methyl ester groups of this compound offer further opportunities for derivatization.

Amides: The ester groups can be converted to amides through aminolysis, which involves reacting the ester with an amine. This reaction often requires elevated temperatures or the use of a catalyst. google.com The use of dimethylaluminum amides has also been reported for the conversion of esters to amides under milder conditions. nih.gov This modification introduces hydrogen bond donors and can significantly alter the solubility and biological properties of the resulting compound.

Acids: Hydrolysis of the ester groups, typically under acidic or basic conditions, yields the corresponding dicarboxylic acid, 5-isothiocyanatoisophthalic acid. researchgate.netnih.gov This transformation introduces two acidic functional groups, dramatically increasing the polarity of the molecule.

Aldehydes and Alcohols: Reduction of the ester groups can lead to the formation of aldehydes or alcohols. Partial reduction to aldehydes can be achieved using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comresearchgate.net Complete reduction to the corresponding diol can be accomplished using stronger reducing agents such as lithium aluminum hydride (LiAlH₄). These modifications provide access to a different class of functional groups with distinct chemical properties.

Reaction Reagents Product Functional Group
AminolysisAmine, heat/catalystAmide
HydrolysisAcid or baseCarboxylic acid
Partial ReductionDIBAL-H, low temperatureAldehyde
Complete ReductionLiAlH₄Alcohol

This table presents common transformations of ester functional groups.

The aromatic ring of this compound is another site for modification.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing both the reactive isothiocyanate group and two ester functionalities, makes it a candidate for use in polymer chemistry. The isothiocyanate group can serve as a reactive site for grafting the molecule onto existing polymer chains or as a key functional group in polymerization reactions.

Potential Polymerization Reactions:

Polythiourea/Polyurethane Synthesis: In principle, this compound could react with diamines or diols in a polycondensation reaction. Reaction with a diamine would lead to the formation of a polythiourea, while reaction with a diol would yield a poly(thiocarbamate), a sulfur analogue of polyurethane. The general scheme for the reaction with a diamine is depicted below:

n OCS-R-NCS + n H₂N-R'-NH₂ → [-CS-NH-R-NH-CS-NH-R'-NH-]ₙ

(where R represents the dimethyl isophthalate (B1238265) moiety and R' is an aliphatic or aromatic linker from the diamine)

Polymer Modification: Alternatively, the isothiocyanate group can be used to functionalize existing polymers that contain nucleophilic groups. For example, polymers with primary or secondary amine side chains can be modified by grafting this compound onto them. This would introduce the dimethyl isophthalate moiety as a pendant group, potentially altering the polymer's physical and chemical properties.

Detailed research findings on the successful incorporation of this compound into specific polymeric structures are not extensively documented in publicly available literature. However, the fundamental reactivity of the isothiocyanate group provides a strong theoretical basis for its utility in polymer synthesis and modification.

Synthesis of Chiral Derivatives, if applicable

The synthesis of chiral derivatives using this compound is a plausible and chemically sound strategy, primarily through the reaction of the isothiocyanate group with chiral nucleophiles. This approach is a common method for the preparation of chiral molecules and for the resolution of racemates.

Formation of Chiral Thioureas:

The most direct method for creating chiral derivatives from this compound is its reaction with a chiral amine. This reaction results in the formation of a chiral thiourea. If a racemic amine is used, a pair of diastereomers will be formed, which can often be separated by techniques such as chromatography due to their different physical properties. Conversely, using an enantiomerically pure amine will yield a single diastereomer.

The general reaction is as follows:

R-NCS + R'-NH₂ → R-NH-C(=S)-NH-R'

(where R is the dimethyl 5-isophthalate group and R'-NH₂ is a chiral amine)*

This strategy is widely employed in asymmetric synthesis and for the determination of enantiomeric excess. The resulting chiral thioureas can themselves be valuable as organocatalysts or as chiral ligands for metal-catalyzed reactions.

Reactant 1Reactant 2 (Chiral)Product TypePotential Application
This compoundChiral Primary or Secondary AmineChiral ThioureaChiral Ligands, Organocatalysts, Chiral Stationary Phases
This compoundChiral AlcoholChiral ThiocarbamateChiral Auxiliaries, Synthetic Intermediates

While the general principle of forming chiral thioureas from isothiocyanates is well-established, specific examples detailing the synthesis and characterization of chiral derivatives originating from this compound are not prevalent in the surveyed scientific literature. Nevertheless, the reactivity of the isothiocyanate group makes it a suitable substrate for such transformations.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations thereof) for a given molecular structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer how a molecule will interact with other reagents. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability. For Dimethyl 5-isothiocyanatoisophthalate, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.

Hypothetical FMO Data for this compound

Molecular Orbital Energy (eV) Primary Contribution
HOMO - Isothiocyanate group, Aromatic ring
LUMO - Aromatic ring, Carbonyl carbons
HOMO-LUMO Gap - -

Note: This table is for illustrative purposes only, as specific research data is unavailable.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)Quantum chemistry is highly effective at predicting spectroscopic properties. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. Without experimental or computational studies on this compound, a detailed spectral assignment is not possible.

Hypothetical Predicted Spectroscopic Data

Spectroscopy Key Predicted Feature Functional Group
IR Strong absorption ~2100 cm⁻¹ N=C=S stretch
IR Strong absorption ~1720 cm⁻¹ C=O stretch (ester)
¹³C NMR Signal ~130-140 ppm Isothiocyanate carbon
¹H NMR Signals ~7.5-8.5 ppm Aromatic protons

Note: This table is for illustrative purposes only, as specific research data is unavailable.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule or a small number of interacting molecules, molecular modeling and dynamics simulations can be used to study the behavior of larger systems over time. These simulations would allow for the study of this compound in different environments, such as in various solvents or interacting with a biological macromolecule. This would provide insights into its solubility, aggregation behavior, and potential biological interactions, none of which have been reported in the literature to date.

Ligand-Receptor Interaction Modeling for Mechanistic Understanding (Excluding Clinical)

No specific studies modeling the interaction of this compound with biological receptors for mechanistic understanding (outside of a clinical context) were identified. Computational methods such as molecular docking and molecular dynamics simulations are commonly used to predict the binding affinity and mode of interaction between a ligand and a target protein. However, no published research detailing such investigations for this compound could be found.

Solvent Effects on Reactivity and Conformation

There is no available research that specifically details the influence of different solvents on the reactivity and conformational structure of this compound. Theoretical studies in this area typically employ computational models to predict how solvent properties, such as polarity and hydrogen bonding capacity, affect a molecule's stability, reaction kinetics, and three-dimensional shape. For this compound, such specific computational analyses have not been reported in the accessible literature.

Prediction of Self-Assembly Behavior (e.g., supramolecular structures)

No computational studies predicting the self-assembly behavior or the formation of supramolecular structures involving this compound are present in the available scientific literature. Molecular modeling techniques are often used to simulate how individual molecules may aggregate to form larger, organized structures. The potential for this compound to engage in such self-assembly has not been a documented subject of theoretical investigation.

Investigation of Biological Activity Mechanisms Excluding Clinical Human Data, Dosage, Safety

In Vitro Mechanistic Studies

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

Phenotypic Screening and Target Identification (Excluding Clinical)

No publicly available data.

High-Throughput Screening for Novel Biological Activities (Excluding Clinical)

There is no publicly available data from high-throughput screening assays for Dimethyl 5-isothiocyanatoisophthalate.

Applications in Chemical Research and Materials Science Excluding Clinical

Use as a Synthetic Building Block and Reagent

The dual reactivity of Dimethyl 5-isothiocyanatoisophthalate allows it to participate in a variety of chemical transformations.

Precursor for Heterocyclic Compound Synthesis

The isothiocyanate group (-N=C=S) is a well-established precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. It can readily react with nucleophiles to form intermediates that can subsequently cyclize. While no specific studies detailing the use of this compound for this purpose were found, isothiocyanates, in general, are known to be key reactants in the formation of heterocycles such as:

Thiazoles and Thiazolidines: By reacting with α-haloketones or other suitable bifunctional reagents.

Thiadiazoles: Through reactions with hydrazines or other nitrogen-containing nucleophiles.

Triazoles: In multi-step synthetic pathways involving the isothiocyanate functionality.

The isophthalate (B1238265) moiety would remain as a substituent on the resulting heterocyclic ring, potentially influencing the product's physical and chemical properties.

Reagent in Organic Functionalization and Derivatization

The high reactivity of the isothiocyanate group towards primary and secondary amines makes it a useful reagent for the derivatization of these functional groups. The reaction results in the formation of a stable thiourea (B124793) linkage. This property is widely exploited in analytical chemistry for the labeling of amino acids and peptides. Although no studies specifically use this compound for this, its structure would allow for the introduction of a dimethyl isophthalate tag onto amine-containing molecules.

Linker Chemistry and Bioconjugation (Excluding Clinical)

Isothiocyanates are commonly employed as bifunctional linkers to connect different molecular entities. In a non-clinical context, this compound could theoretically be used to link molecules for applications in areas such as affinity chromatography or the development of molecular probes. The isothiocyanate group would react with an amine on one molecule, while the ester groups could be hydrolyzed to carboxylic acids and subsequently coupled to another molecule. However, no specific examples of its use in this context have been documented.

Exploration in Materials Science

The bifunctional nature of this compound makes it a potential monomer or precursor for the synthesis of functional polymers and coatings.

Monomer for Polymer Synthesis (e.g., polythioureas, polyurethanes)

Polythioureas: The reaction of the isothiocyanate group with a diamine would lead to the formation of a polythiourea. The isophthalate ester groups would be incorporated into the polymer backbone, influencing its solubility, thermal stability, and mechanical properties.

Polyurethanes: While the isothiocyanate group is not a direct precursor for polyurethane synthesis, it can be converted to an isocyanate. Alternatively, the ester groups could be reduced to alcohols, which could then react with diisocyanates to form polyurethanes. The isothiocyanate group would then be a pendant functional group that could be used for post-polymerization modification.

There is a lack of specific research detailing the polymerization of this compound.

Precursor for Functional Coatings and Films

Polymers derived from this compound could potentially be used to create functional coatings and thin films. The isophthalate unit could impart rigidity and thermal stability, while the polar ester and thiourea/urethane linkages could influence adhesion and surface properties. The specific properties of such coatings would depend on the co-monomers used and the polymerization conditions. As with its other potential applications, there is no available research specifically on the use of this compound for creating functional coatings.

Component in Self-Assembled Systems

There is no available scientific literature or data indicating that this compound has been investigated or utilized as a component in self-assembled systems. Research on self-assembling molecules often focuses on compounds with specific structural motifs that promote non-covalent interactions, but the role of this specific isothiocyanate derivative in such systems has not been documented.

Analytical and Diagnostic Tool Development (Excluding Clinical)

Chemical Probe Development for Biological Systems (Excluding Clinical)

No studies were found that describe the development or use of this compound as a chemical probe for non-clinical biological systems. The design of chemical probes requires specific properties, such as fluorescence or reactivity with a target of interest, and there is no evidence to suggest this compound has been explored for such purposes.

Derivatization Reagent for Analytical Detection

A comprehensive search of analytical chemistry literature did not yield any instances of this compound being used as a derivatization reagent. While isothiocyanates are known to react with primary and secondary amines and are used in analytical derivatization, the application of this specific diester isothiocyanate for the detection or quantification of analytes has not been reported.

Potential in Agrochemical and Pest Control Research (Excluding Mammalian Toxicity and Clinical Aspects)

Mechanistic Studies on Plant or Fungal Targets (Excluding Mammalian Toxicity)

There is no research available on the mechanistic studies of this compound on plant or fungal targets. The mode of action and biological effects of this compound within the context of agrochemical research remain unexplored in published studies.

Exploration as a Precursor for Active Ingredients

No patents or research articles were identified that suggest this compound has been explored as a precursor for the synthesis of active ingredients in the field of agrochemicals or pest control.

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of Dimethyl 5-isothiocyanatoisophthalate can be unequivocally determined through the synergistic use of various high-resolution spectroscopic methods.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the covalent framework of the molecule by establishing through-bond correlations between nuclei.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of each atom. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent aromatic protons. ias.ac.in Protons on carbons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm range. libretexts.org The two equivalent protons ortho to the isothiocyanate group and the single proton situated between the two ester groups will exhibit characteristic chemical shifts and coupling patterns. The methyl protons of the two equivalent ester groups would appear as a sharp singlet, likely in the range of 3.9-4.0 ppm. rsc.org

The ¹³C NMR spectrum will display signals for each unique carbon atom. The isothiocyanate carbon (-N=C=S) is known to have a characteristic, often broad, signal in the range of 130-140 ppm. nih.gov The carbonyl carbons of the ester groups are expected to resonate at approximately 165 ppm. rsc.org The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nature of the ester and isothiocyanate substituents. researchgate.net

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. sdsu.edu This would allow for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the methyl carbons of the ester groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key expected correlations for this compound would include:

Correlations from the methyl protons to the carbonyl carbon of the ester group and the attached aromatic carbon.

Correlations from the aromatic protons to neighboring aromatic carbons and the carbonyl carbons.

A potential long-range correlation from the aromatic protons ortho to the isothiocyanate group to the isothiocyanate carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -NCS)7.8 - 8.2125 - 130
Aromatic CH (between -COOCH₃)8.5 - 8.8128 - 132
Aromatic C-NCS-135 - 145
Aromatic C-COOCH₃-130 - 135
Carbonyl C=O-164 - 167
Isothiocyanate N=C=S-130 - 140
Methyl O-CH₃3.9 - 4.152 - 54

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₉NO₄S). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information.

For this compound, the fragmentation pathways are expected to be influenced by both the isophthalate (B1238265) ester and the isothiocyanate moieties. Common fragmentation patterns for phthalate (B1215562) esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). tandfonline.comresearchgate.netepa.gov A characteristic base peak for many phthalate esters is observed at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. tandfonline.comresearchgate.netepa.gov For dimethyl phthalate specifically, a base peak at m/z 163, resulting from the loss of a methoxy (B1213986) radical, is common. tandfonline.com

Aromatic isothiocyanates can undergo fragmentation through various pathways, including the cleavage of the C-N bond or rearrangements. The presence of the isothiocyanate group will likely lead to unique fragment ions that can be used for its identification.

Table 2: Predicted HRMS Fragmentation for this compound
m/z (Predicted)Possible FragmentFragmentation Pathway
251.0252[M]⁺Molecular Ion
220.0120[M - OCH₃]⁺Loss of a methoxy radical
192.0169[M - COOCH₃]⁺Loss of a methoxycarbonyl radical
164.0218[M - COOCH₃ - CO]⁺Subsequent loss of carbon monoxide
149.0238[C₈H₅O₃]⁺Formation of protonated phthalic anhydride-like structure

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The isothiocyanate group (-N=C=S) exhibits a very strong and sharp asymmetric stretching vibration typically in the range of 2050-2150 cm⁻¹. researchgate.netresearchgate.net The carbonyl (C=O) stretching of the ester groups will produce a strong absorption band around 1720-1740 cm⁻¹. libretexts.org Other significant bands would include C-O stretching vibrations of the ester groups between 1200-1300 cm⁻¹ and C-H stretching of the aromatic ring and methyl groups. vscht.czmsu.edu

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretching of the isothiocyanate group would be observable, as would the vibrations of the aromatic ring. Raman spectroscopy can be a useful tool for studying the molecular framework. rsc.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)
-N=C=S Asymmetric Stretch2050 - 2150 (Strong, Sharp)Weak
C=O Stretch (Ester)1720 - 1740 (Strong)Moderate
C-O Stretch (Ester)1200 - 1300 (Strong)Moderate
Aromatic C=C Stretch1450 - 1600 (Moderate)Strong
Aromatic C-H Stretch3000 - 3100 (Weak)Moderate
Aliphatic C-H Stretch (Methyl)2850 - 2960 (Weak)Moderate

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, this method would be definitive for its solid-state structural characterization.

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. As this compound is an achiral molecule, these techniques are not applicable for its characterization.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of isothiocyanates. mdpi.comresearchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would likely provide good separation. nih.gov Detection can be achieved using a UV detector, as the aromatic ring provides a chromophore. mdpi.com

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of isothiocyanates, particularly when coupled with a mass spectrometer (GC-MS). mdpi.com However, the thermal stability of the compound needs to be considered, as some isothiocyanates can be thermolabile. mdpi.com

Derivatization of the isothiocyanate group can be used to improve chromatographic separation and detection sensitivity in both HPLC and GC. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of the purity of this compound and for the resolution of any potential isomers. The development of a robust HPLC method is critical for quality control and for the accurate quantification of the compound in various matrices.

A reversed-phase HPLC method is typically developed for the analysis of aromatic isothiocyanates. The separation is generally achieved on a C18 column, which provides excellent resolution for moderately polar compounds like this compound. The mobile phase composition is a crucial parameter that is optimized to achieve the desired separation. A gradient elution is often preferred to ensure the efficient elution of the target compound while also separating it from any impurities that may have different polarities.

The detection of this compound is most commonly performed using a UV detector. The aromatic nature of the isophthalate ring and the presence of the isothiocyanate group provide strong chromophores, allowing for sensitive detection at specific wavelengths, typically in the range of 240-280 nm. For enhanced specificity, particularly in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be utilized to provide mass information of the eluting peaks, thus confirming the identity of the compound and its impurities.

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of its volatile derivatives. This is particularly useful for the identification of reaction byproducts or degradation products that are more amenable to GC analysis.

For instance, derivatization of the isothiocyanate group can be performed to increase the volatility and thermal stability of the analyte. One common derivatization strategy for isothiocyanates involves their reaction with an amine to form a thiourea (B124793) derivative. These derivatives are often more stable and provide characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.

Alternatively, GC-MS can be employed to analyze other volatile components that may be present in a sample containing this compound, such as residual solvents from its synthesis. The high separation efficiency of the GC column combined with the sensitive and specific detection provided by the mass spectrometer allows for the identification and quantification of these trace impurities.

The GC-MS method development involves the optimization of the temperature program of the GC oven to ensure the separation of all volatile components. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible mass spectra that can be compared against spectral libraries for compound identification.

Table 2: Illustrative GC-MS Method Parameters for the Analysis of Volatile Derivatives of this compound

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

In Situ and Operando Spectroscopic Studies of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, in situ and operando spectroscopic techniques are employed. These methods allow for the real-time monitoring of reactions as they occur, providing valuable information about transient intermediates and reaction pathways.

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for monitoring the functional group transformations during a reaction. The isothiocyanate group (-N=C=S) has a strong and characteristic absorption band in the infrared spectrum, typically in the region of 2000-2200 cm⁻¹. By monitoring the intensity of this band, the consumption of the isothiocyanate reactant can be followed in real-time.

For example, in the reaction of this compound with a primary or secondary amine to form a thiourea, the disappearance of the isothiocyanate peak and the appearance of new peaks corresponding to the thiourea product can be observed. This allows for the determination of reaction rates and the identification of any intermediate species that may form.

Operando Raman Spectroscopy:

Similar to FT-IR, Raman spectroscopy is another vibrational spectroscopy technique that can be used for in situ and operando studies. The isothiocyanate group also gives a distinct Raman signal. Raman spectroscopy is particularly advantageous for studying reactions in aqueous media, as the Raman signal of water is weak and does not interfere with the signals from the reactants and products.

Operando Raman spectroscopy can be used to monitor polymerization reactions where this compound acts as a monomer or a cross-linking agent. rsc.org The changes in the Raman spectrum can provide information on the degree of conversion and the formation of new chemical bonds during the polymerization process. The ability to monitor these changes under actual reaction conditions provides invaluable insights into the polymerization mechanism. mdpi.comnist.gov

By combining the data from these advanced analytical and spectroscopic techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved. This knowledge is crucial for its application in various fields of research and development.

Future Research Directions and Unexplored Avenues

Sustainable Synthesis and Green Chemistry Innovations

Traditional synthesis routes for isothiocyanates have often involved hazardous reagents such as thiophosgene (B130339) or carbon disulfide. Future research on Dimethyl 5-isothiocyanatoisophthalate should prioritize the development of environmentally benign synthetic pathways. The logical precursor for this compound would be Dimethyl 5-aminoisophthalate.

Green chemistry approaches that merit investigation include:

Elemental Sulfur-Based Methods : Recent advancements have demonstrated the use of elemental sulfur for the synthesis of isothiocyanates from amines or isocyanides, offering a more sustainable and atom-efficient alternative. These methods often utilize greener catalysts and solvents, minimizing waste and toxicity.

Water-Based Synthesis : A significant innovation has been the development of procedures to synthesize isothiocyanates in water, a green and abundant solvent. One such method involves the reaction of primary amines with carbon disulfide, followed by desulfurization with sodium persulfate. Adapting this aqueous method for the synthesis of this compound would represent a substantial step towards a sustainable manufacturing process.

Photocatalysis : Visible-light-driven photocatalytic methods are emerging as powerful tools in organic synthesis. A mild, metal-free approach for synthesizing isothiocyanates from primary amines and carbon disulfide using green LED light has been reported. Exploring this technique for the target compound could offer a low-energy and highly efficient synthetic route.

Table 1: Potential Green Synthetic Routes for this compound
MethodKey Reagents/ConditionsPotential AdvantagesReference for General Method
Sulfurization of IsocyanideDimethyl 5-isocyanidoisophthalate, Elemental Sulfur, Catalytic Amine Base (e.g., DBU), Green Solvents (e.g., Cyrene™)Avoids highly toxic reagents like thiophosgene; high atom economy; reduced waste (low E-factor).
Aqueous Amine ReactionDimethyl 5-aminoisophthalate, Carbon Disulfide, Na2S2O8, WaterUses water as a solvent; avoids hazardous organic solvents; good functional group tolerance.
Visible-Light PhotocatalysisDimethyl 5-aminoisophthalate, Carbon Disulfide, Rose Bengal (photocatalyst), Green LED lightMild, metal-free conditions; energy-efficient; high yields reported for other aryl isothiocyanates.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by its three primary functional groups: the electrophilic isothiocyanate carbon, the two ester groups, and the aromatic ring. While the general reactivity of isothiocyanates with nucleophiles is well-known, the interplay of these groups within a single molecule is an area for future study.

Unexplored avenues include:

Intramolecular Cyclizations : Investigations could explore conditions that promote intramolecular reactions between the isothiocyanate group and one of the ester groups (or a derivative), potentially leading to novel heterocyclic systems.

[2+3] Cycloadditions : The C=S bond of the isothiocyanate group is known to participate in [2+3] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylids, to form five-membered heterocyclic rings like 4-thiazolines. Studying these reactions with this compound could yield novel, highly functionalized thiazoline derivatives.

Modulation of Reactivity : Research should focus on how the electron-withdrawing nature of the two methoxycarbonyl groups on the aromatic ring influences the electrophilicity of the isothiocyanate carbon. This could affect reaction rates and pathways compared to simpler aryl isothiocyanates.

Integration into Complex Molecular Systems

The trifunctional nature of this compound makes it an ideal building block for constructing larger, more complex molecular architectures.

Polymer Synthesis : The isothiocyanate group can react with diamines to form polythioureas, or with diols to form polythiocarbamates. The two ester groups on the isophthalate (B1238265) ring provide additional handles for polymerization, such as through transesterification or after reduction to diols. This could lead to the development of novel polymers with unique thermal or optical properties. The gem-dimethyl substitution in other monomers has been shown to adjust the thermodynamics of polymerization and depolymerization, a concept that could be explored here for creating recyclable polymers.

Macrocycle and Dendrimer Synthesis : The defined 1,3,5-substitution pattern of the functional groups makes this molecule an excellent candidate for the convergent synthesis of macrocycles or dendrimers. The isothiocyanate provides a versatile reaction site for connecting molecular units.

Surface Functionalization : The reactive isothiocyanate group can be used to covalently bond the molecule to surfaces containing nucleophilic groups (e.g., amines on silica or polymers). This would functionalize the surface with ester groups, which could then be used for further reactions or to alter surface properties like hydrophilicity.

Application in Emerging Fields (Excluding Clinical and Prohibited Elements)

The unique structure of this compound suggests potential applications in several non-clinical, emerging fields.

Materials Science : As a monomer, it could be used to create specialty polymers and copolymers. Isophthalate-based polymers are known for their thermal stability and mechanical properties. The inclusion of the sulfur-containing thiourea (B124793) linkages could impart properties such as high refractive index or metal-binding capabilities.

Sensor Technology : The isothiocyanate group is known to react with specific analytes, and fluorescein isothiocyanate (FITC) is a well-known fluorescent labeling agent. Future work could explore the development of this compound derivatives as chemosensors. The aromatic core could be part of a fluorophore, and a reaction at the isothiocyanate group upon binding an analyte could lead to a detectable change in fluorescence.

Agrochemicals : Isothiocyanates are known to possess antimicrobial and pesticidal properties. Research could be directed towards evaluating the activity of this compound or its derivatives as potential fungicides or bactericides, with the isophthalate portion potentially modifying its stability, solubility, and mode of action.

Table 2: Potential Applications of this compound in Emerging Fields
FieldPotential Role of CompoundRationale
Materials ScienceMonomer for high-performance polymers (e.g., polythioureas, polyesters).Isophthalate backbone for thermal stability; thiourea linkage for high refractive index and metal chelation.
Sensor TechnologyBuilding block for fluorescent chemosensors.Reactive isothiocyanate group for analyte binding; aromatic core can be integrated into a fluorophore system.
AgrochemicalsActive ingredient or precursor for novel antimicrobial agents.The isothiocyanate functional group is a known toxophore against various pests and pathogens.
Organic SynthesisVersatile building block for complex heterocycles.Multiple reaction sites allow for the construction of diverse molecular scaffolds.

Advanced Computational Modeling for Predictive Research

Before embarking on extensive laboratory synthesis and testing, advanced computational modeling can provide invaluable insights into the properties and reactivity of this compound.

Reaction Mechanism Studies : Density Functional Theory (DFT) calculations can be employed to model the transition states and activation energies for its synthesis and subsequent reactions. This can help in optimizing reaction conditions and predicting the most favorable reaction pathways, for example, in cycloaddition reactions.

Predicting Physicochemical Properties : Computational methods can predict key properties such as molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic signatures (IR, NMR). This data can aid in the characterization of the molecule once it is synthesized.

Docking Studies : For applications like sensor design, molecular docking studies can simulate the interaction of the isothiocyanate group with target analytes. This can help in the rational design of more selective and sensitive molecular sensors. Such computational studies have been used to understand the interaction of isothiocyanates with proteins, a methodology that can be adapted for non-clinical targets.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound as a valuable compound in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Dimethyl 5-isothiocyanatoisophthalate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as isothiocyanates are known irritants . Avoid prolonged skin contact and ensure proper ventilation. Store the compound in a cool, dry environment, sealed under inert gas if possible, to prevent hydrolysis or degradation . Regularly consult updated SDS for handling revisions .

Q. Which analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • FT-IR Spectroscopy : Identify functional groups (e.g., isothiocyanate stretch at ~2050–2150 cm⁻¹) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester and isothiocyanate group positions .
  • HPLC-MS : Assess purity and detect trace impurities . Validate results against reference data from NIST or peer-reviewed studies .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Start with 5-aminoisophthalic acid derivatives. React with thiophosgene or thiocarbonyl diimidazole under controlled pH (6–8) to introduce the isothiocyanate group. Protect reactive sites with methyl esters via esterification (e.g., using methanol and H₂SO₄ catalysis). Monitor reaction progress via TLC or in-situ IR .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct systematic stability studies:

  • Controlled Variables : pH (1–12), temperature (4–40°C), and solvent polarity.
  • Analytical Endpoints : Quantify degradation products via HPLC-MS and track isothiocyanate loss via IR .
  • Statistical Validation : Use triplicate samples and ANOVA to assess significance. Cross-reference findings with literature to isolate confounding factors (e.g., trace metal catalysts) .

Q. What mechanistic insights can be gained from studying the reactivity of the isothiocyanate group in cross-coupling reactions?

  • Methodological Answer : Design nucleophilic addition experiments with thiols or amines to probe reactivity:

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures.
  • Computational Modeling : Apply DFT calculations to predict transition states and electron density maps .
  • Side Reaction Mitigation : Optimize solvent polarity (e.g., DMF vs. THF) to suppress hydrolysis .

Q. How can this compound be integrated into targeted drug delivery systems?

  • Methodological Answer : Leverage the isothiocyanate’s affinity for thiol groups in biomolecules:

  • Conjugation Strategies : Covalently link to cysteine-rich proteins or PEGylated carriers for controlled release .
  • In Vitro Testing : Use fluorescence tagging to track cellular uptake and validate biocompatibility via cytotoxicity assays (e.g., MTT) .
  • Regulatory Considerations : Adhere to guidelines for research-grade chemicals not intended for human use .

Methodological Best Practices

  • Data Interpretation : Cross-validate results using orthogonal techniques (e.g., NMR + MS) to minimize artifacts .
  • Literature Review : Use federated search tools (e.g., PubMed, SciFinder) with keywords like “isothiocyanate reactivity” and “ester hydrolysis kinetics” .
  • Ethical Compliance : Document all safety protocols and disposal methods per JIS Z 7253:2019 and OSHA standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 5-isothiocyanatoisophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-isothiocyanatoisophthalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.